molecular formula C14H20N2.2HCl B1574500 GSK LSD 1 dihydrochloride

GSK LSD 1 dihydrochloride

Cat. No.: B1574500
M. Wt: 289.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK LSD 1 dihydrochloride (CAS: 2102933-95-7; free base CAS: 1431368-48-7) is a potent, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme critical for histone modification and transcriptional regulation . Developed by GlaxoSmithKline (GSK), this compound selectively targets LSD1 with an IC50 of 16 nM, demonstrating >1,000-fold selectivity over closely related FAD-utilizing enzymes such as MAO-A, MAO-B, and LSD2 . Its mechanism involves covalent modification of the enzyme’s FAD-binding site, leading to sustained inhibition of demethylase activity and downstream effects on gene expression .

This compound is widely used in research to study LSD1’s role in hematopoiesis, acute myeloid leukemia (AML), and other cancers . The compound is available as a chemical probe through suppliers like Cayman Chemical and Sigma, with applications restricted to in vitro and preclinical studies .

Properties

Molecular Formula

C14H20N2.2HCl

Molecular Weight

289.24

Synonyms

rel-N-[(1S,2R)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of LSD1-Targeting Compounds

Compound Target(s) Mechanism IC50/Potency Selectivity Profile Clinical/Research Applications
GSK LSD 1 dihydrochloride LSD1 Irreversible FAD-site binder 16 nM >1,000× selectivity over MAO-A/B, LSD2 AML, epigenetic regulation
SP2509 LSD1 Competitive inhibitor (H-bond stabilizer) 13–25 nM Improved selectivity via stereochemistry Cancer cell differentiation
Tranylcypromine (Parnate) LSD1, MAO-A/B Non-selective MAO inhibitor ~20 µM Low selectivity; inhibits MAO-A/B Depression (repurposed for cancer)
LSD1/HDAC6-IN-1 LSD1, HDAC6 Dual inhibitor (oral activity) LSD1: ~50 nM; HDAC6: ~10 nM Targets epigenetic and proteostatic pathways Multiple myeloma, solid tumors
Daminozide LSD1, JmjC-domain enzymes Non-specific demethylase inhibitor Not reported Broad activity Plant growth regulation

Selectivity and Pharmacological Profiles

  • This compound exhibits unparalleled selectivity for LSD1 due to its irreversible binding mechanism, minimizing off-target effects on MAOs and other FAD-dependent enzymes . This contrasts with Tranylcypromine, which non-specifically inhibits MAO-A/B at micromolar concentrations, limiting its utility in cancer research .
  • SP2509 achieves selectivity through hydrogen bonding with LSD1’s catalytic domain, but its reversible binding may result in shorter duration of action compared to GSK LSD 1 .
  • LSD1/HDAC6-IN-1 represents a novel class of dual inhibitors, combining LSD1 suppression with HDAC6 blockade to synergistically disrupt oncogenic pathways . However, this dual targeting may complicate mechanistic studies focused solely on LSD1.

Structural and Functional Insights

  • This compound ’s deuterated analog (GSK LSD1 Dihydrochloride-d4; CAS: 2714410-51-0) retains inhibitory activity while enabling isotopic tracing in metabolic studies .
  • Dihydrochloride salts (e.g., dmpn dihydrochloride in ) enhance solubility and stability, a feature critical for in vivo pharmacokinetics . This compound’s salt formulation ensures improved bioavailability compared to free-base counterparts .

Research Implications and Limitations

  • Advantages of this compound :
    • Irreversible inhibition ensures prolonged target engagement .
    • High selectivity reduces confounding effects in epigenetic studies .
  • Limitations: Limited clinical data due to research-exclusive use . Potential for off-target effects at elevated concentrations (>1 µM) .

Preparation Methods

Initial Benzylation and Ester Hydrolysis

  • The synthesis begins with the selective monobenzylation of a primary amine intermediate using methyl 4-(bromomethyl)benzoate and potassium carbonate as a base at room temperature. This step yields a benzylated intermediate with high selectivity despite the presence of multiple nucleophilic sites.
  • The ester group is then hydrolyzed under lithium hydroxide conditions to produce the corresponding carboxylic acid intermediate, which is crucial for further amidation reactions.

Amidation and Hydroxamic Acid Formation

  • The carboxylic acid intermediate undergoes EDC/HOBt-mediated amidation with N-hydroxy tetrahydropyranyl amine (NH2OTHP). This reaction is carried out in DMF at room temperature for 4 hours.
  • Subsequent acid-mediated cleavage of the tetrahydropyranyl protecting group using 10% trifluoroacetic acid (TFA) in methanol yields the hydroxamic acid derivative, a key functional group for LSD1 inhibition.

Sulfonylation and Palladium-Catalyzed Coupling

  • Sulfonamide derivatives are prepared by reacting the benzylated amine intermediate with sulfonyl chlorides such as 3-bromobenzenesulfonyl chloride under triethylamine catalysis in dichloromethane.
  • These sulfonamides undergo palladium(II) acetate-catalyzed Heck coupling with methyl acrylate in DMF at 100°C to introduce acrylate moieties, enhancing biological activity.

Final Purification and Characterization

  • The crude products are purified by silica gel chromatography using solvent gradients (e.g., ethyl acetate/hexane).
  • Purity is confirmed by HPLC (≥98%), and structural confirmation is performed using 1H and 13C NMR spectroscopy, showing characteristic chemical shifts consistent with the expected structures.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Monobenzylation Methyl 4-(bromomethyl)benzoate, K2CO3, RT High Selective benzylation
2 Ester Hydrolysis LiOH, aqueous solution High Converts ester to acid
3 Amidation EDC·HCl, HOBt, DIPEA, NH2OTHP, DMF, RT 51 Formation of hydroxamic acid
4 Deprotection 10% TFA in MeOH, RT Quantitative Removes protecting group
5 Sulfonylation Sulfonyl chloride, Et3N, DCM, RT 87 Sulfonamide formation
6 Heck Coupling Pd(OAc)2, PPh3, Et3N, methyl acrylate, DMF, 100°C 49 Introduction of acrylate group

Analytical Data Supporting Preparation

  • 1H NMR (300 MHz, CD3OD): Aromatic protons appear between 7.18–7.90 ppm; cyclopropyl and methylene protons appear between 1.90–3.94 ppm, confirming the expected structure.
  • 13C NMR (150 MHz, CD3OD): Signals consistent with aromatic carbons, carbonyl carbons, and cyclopropyl carbons validate the molecular framework.
  • HPLC Purity: ≥98.97%, ensuring high-quality compound suitable for biological assays.
  • Mass Spectrometry: Confirms molecular weight consistent with dihydrochloride salt form.

Preparation of Stock Solutions for Biological Testing

Due to its solubility profile, this compound is typically prepared as stock solutions in DMSO or water for in vitro and in vivo studies.

Solvent Max Concentration (mg/mL) Max Concentration (mM) Notes
Water 28.92 100 Sonication recommended
DMSO 28.92 100 Sonication recommended

Stock solution volumes for precise molarities:

Concentration Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 mM 3.46 17.29 34.57
5 mM 0.69 3.46 6.91
10 mM 0.35 1.73 3.46

These data facilitate accurate dosing in experimental setups.

Q & A

Q. What is the mechanism of action of GSK LSD1 dihydrochloride as an LSD1 inhibitor, and how does its selectivity compare to related FAD-dependent enzymes?

GSK LSD1 dihydrochloride acts as an irreversible, mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1), binding covalently to the FAD cofactor in the enzyme's catalytic domain. It demonstrates high selectivity, with an IC50 of 16 nM for LSD1 and >1,000-fold selectivity over closely related FAD-dependent enzymes like MAO-A, MAO-B, and LSD2 .

Validation Tip : Use cell-free enzymatic assays to confirm inhibition kinetics, coupled with parallel assays for MAO-A/B activity to verify selectivity.

Q. What in vitro assays are recommended to evaluate the inhibitory activity and selectivity of GSK LSD1 dihydrochloride?

  • Primary Assay : LSD1 demethylase activity measured via H3K4me2/me1 demethylation in cell-free systems (e.g., recombinant LSD1 + substrate).
  • Selectivity Assays :
    • MAO-A/B activity using serotonin/benzylamine as substrates .
    • LSD2 demethylase activity to rule off-target effects.
  • Cellular Assays : Measure H3K4me2/me3 levels via Western blot in LSD1-dependent cell lines (e.g., leukemia models) .

Q. What validation methods confirm LSD1 target modulation post-treatment?

  • Biochemical : Chromatin immunoprecipitation (ChIP) to assess H3K4 methylation at LSD1-regulated promoters.
  • Functional : RNA-seq to monitor transcriptional changes in LSD1-target genes (e.g., GFI1B in hematopoiesis).
  • Phenotypic : Assess differentiation or apoptosis in LSD1-dependent cancer models .

Advanced Research Questions

Q. How do researchers address potential off-target effects in epigenetic studies?

  • Counter-Screens : Test against a panel of >50 epigenetic regulators (e.g., HDACs, PRMTs) .
  • Genetic Validation : Use CRISPR/Cas9 LSD1-knockout models to compare phenotypic outcomes with pharmacological inhibition .
  • Proteomic Profiling : Employ mass spectrometry to identify non-LSD1 protein interactions .

Q. What in vivo models demonstrate therapeutic efficacy, and what pharmacokinetic (PK) parameters are critical?

  • Models : Xenograft models of AML or SCLC, where LSD1 inhibition induces differentiation or apoptosis .
  • PK Monitoring :
    • Plasma half-life (t1/2): ≥4 hours for sustained target engagement.
    • Brain penetration: Critical for CNS-involved cancers (measure CSF:plasma ratio) .

Q. How should combination therapies with other epigenetic modifiers be designed?

  • Synergy Screening : Pair GSK LSD1 dihydrochloride with DNMT inhibitors (e.g., azacitidine) or HAT inhibitors in a matrix dose-response format.
  • Mechanistic Rationale : LSD1 inhibition sensitizes cells to DNA hypomethylating agents by reactivating silenced tumor suppressors .

Q. What analytical techniques quantify stability and degradation products in biological matrices?

  • LC-MS/MS : For parent compound quantification (LOQ ≤1 ng/mL).
  • Forced Degradation Studies : Expose to acidic/alkaline conditions to identify hydrolysis byproducts .
  • Stability Criteria : >90% integrity after 24 hours in plasma at 37°C .

Data Analysis and Reproducibility

Q. How do researchers reconcile discrepancies in reported IC50 values?

FactorImpact on IC50Mitigation Strategy
Substrate concentrationHigher [substrate] ↑ apparent IC50Standardize substrate levels (e.g., 1 µM H3K4me2 peptide)
Assay formatCell-free vs. cellular IC50 differencesUse orthogonal assays (e.g., SPR for binding affinity)
Redox conditionsFAD stability in bufferInclude antioxidants (e.g., DTT) .

Q. What are the minimal reporting standards for experimental reproducibility?

  • Compound Handling : Specify reconstitution solvent (e.g., DMSO stock concentration ≤10 mM).
  • Dosage : In vivo doses (e.g., 10 mg/kg BID orally) and treatment duration.
  • Data Inclusion : Full dose-response curves, not just IC50 values .

Q. How to optimize concentration ranges for target engagement without cytotoxicity?

  • Dose Titration : Start at 10x IC50 (160 nM) and perform 10-fold serial dilutions.
  • Viability Assays : Use CellTiter-Glo® alongside target modulation assays (e.g., EC50 for H3K4me2 vs. CC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.